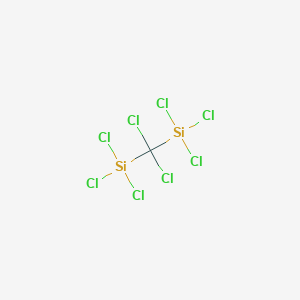

Dichlorobis(trichlorosilyl)methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trichloro-[dichloro(trichlorosilyl)methyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAMGYVSOJZSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl8Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Historical and Technical Guide to the Synthesis of Dichlorobis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and core methodologies for the synthesis of dichlorobis(trichlorosilyl)methane, a key building block in organosilicon chemistry. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support research and development in related fields.

Introduction

This compound, with the chemical formula CCl₂(SiCl₃)₂, is a tetra-substituted methane derivative featuring two trichlorosilyl groups. Its unique structure and reactivity have made it a valuable precursor in the synthesis of various carbosilanes and silicon-based polymers. The historical synthesis of this compound is primarily rooted in two major approaches: the direct process, which involves the reaction of elemental silicon with chlorinated methanes, and the subsequent chlorination of its precursor, bis(trichlorosilyl)methane.

Historical Synthesis Methods

The synthesis of this compound is intrinsically linked to the broader history of organosilicon chemistry, which saw significant advancements in the mid-20th century.

The Direct Process (Müller-Rochow Process)

The "direct process," developed independently by Eugene G. Rochow and Richard Müller in the 1940s, remains a cornerstone of industrial organosilane production. While not a direct route to this compound, it is fundamental to the synthesis of its precursors. The process typically involves the reaction of elemental silicon with an organic halide in the presence of a copper catalyst at elevated temperatures.

In the context of methane-bridged silyl compounds, a significant breakthrough was the adaptation of the direct process. It was discovered that the co-feeding of hydrogen chloride (HCl) with a chlorinated methane, such as methylene chloride (CH₂Cl₂), over a silicon-copper mass could yield bis(silyl)methanes. While this method primarily produces bis(dichlorosilyl)methane and (dichlorosilyl)(trichlorosilyl)methane, it laid the groundwork for accessing more highly chlorinated species. Further reaction of these products or modification of the initial reactants could theoretically lead to this compound.

Photochlorination of Bis(trichlorosilyl)methane

A more direct historical route to this compound involves the free-radical chlorination of bis(trichlorosilyl)methane (CH₂(SiCl₃)₂). This method, pioneered by chemists like G. Fritz in the study of carbosilanes, utilizes photochemical initiation to substitute the hydrogen atoms on the central methylene bridge with chlorine atoms.

The reaction proceeds via a classic radical chain mechanism initiated by ultraviolet (UV) light. The UV radiation cleaves molecular chlorine into highly reactive chlorine radicals, which then abstract hydrogen atoms from the methylene group of bis(trichlorosilyl)methane. The resulting carbon-centered radical reacts with another molecule of chlorine to yield the chlorinated product and a new chlorine radical, thus propagating the chain. This process can be controlled to produce monochlorinated and dichlorinated products.

Key Synthesis Protocols

Below are detailed experimental protocols for the key historical synthesis methods.

Synthesis of Bis(trichlorosilyl)methane (Precursor) via Benkeser Reaction

A common laboratory-scale synthesis of the precursor, bis(trichlorosilyl)methane, utilizes the Benkeser reaction, which involves the reductive silylation of a polyhalogenated methane.

Reactants:

-

Chloroform (CHCl₃)

-

Trichlorosilane (HSiCl₃)

-

Tertiary amine (e.g., tributylamine) or a quaternary organophosphonium salt (catalyst)

General Procedure:

-

To a dried, inert-atmosphere reaction vessel, add chloroform and the catalyst (e.g., a tertiary amine in excess, which can also serve as the solvent).

-

Cool the mixture in an ice bath.

-

Slowly add trichlorosilane to the stirred mixture. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion.

-

The tertiary amine hydrochloride salt will precipitate. The product, bis(trichlorosilyl)methane, can be isolated from the reaction mixture by filtration followed by fractional distillation under reduced pressure.

Note: This reaction can also produce tris(trichlorosilyl)methane, which may decompose to bis(trichlorosilyl)methane under certain conditions.

Synthesis of this compound via Photochlorination

This protocol details the direct chlorination of bis(trichlorosilyl)methane to yield the target compound.

Reactants:

-

Bis(trichlorosilyl)methane (CH₂(SiCl₃)₂)

-

Chlorine (Cl₂)

-

Carbon tetrachloride (CCl₄) (solvent)

Experimental Setup: A quartz reaction vessel equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer is required. A UV lamp is positioned to irradiate the vessel. The outlet of the condenser should be connected to a scrubber to neutralize excess chlorine and the HCl byproduct.

Procedure:

-

Dissolve bis(trichlorosilyl)methane in carbon tetrachloride in the quartz reaction vessel.

-

Initiate a slow stream of chlorine gas through the solution while stirring.

-

Turn on the UV lamp to initiate the photochlorination reaction. The reaction temperature can be maintained by the refluxing solvent.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them (e.g., by GC or NMR) to follow the disappearance of the starting material and the appearance of the mono- and di-chlorinated products.

-

Once the desired level of dichlorination is achieved, stop the chlorine flow and turn off the UV lamp.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved chlorine and HCl.

-

The solvent is removed by distillation. The crude product is then purified by fractional distillation under high vacuum to isolate this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound.

| Synthesis Method | Reactants | Catalyst/Initiator | Solvent | Temperature | Reaction Time | Yield of CCl₂(SiCl₃)₂ | Reference |

| Photochlorination | CH₂(SiCl₃)₂, Cl₂ | UV light | Carbon tetrachloride | Reflux | 64 hours | 80.8% | [1] |

| Photochlorination | CH₂(SiCl₃)₂, Cl₂ | UV light | Carbon tetrachloride | Not specified | Not specified | Not specified | [1] |

| Thermal Chlorination | CH₂(SiCl₃)₂, Cl₂ | Heat | None | 240 °C | Not specified | Not specified | [1] |

| Chlorination with SO₂Cl₂ | CH₂(SiCl₃)₂, Sulfuryl dichloride (SO₂Cl₂) | Dibenzoyl peroxide | None | 240 °C | Not specified | Not specified | [1] |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key relationships and workflows in the synthesis of this compound.

References

An In-depth Technical Guide to the Fundamental Properties of Dichlorobis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis(trichlorosilyl)methane, with the chemical formula CCl₂(SiCl₃)₂, is a halogenated organosilicon compound of significant interest due to its potential as a precursor in materials science and as a building block in synthetic chemistry. The presence of two trichlorosilyl groups attached to a dichlorinated central carbon atom imparts a unique combination of reactivity and thermal stability. This document provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a detailed theoretical experimental protocol for its synthesis, and an exploration of its key chemical reactivities. Due to the limited availability of experimental data for this compound, this guide also references the properties and synthesis of its precursor, bis(trichlorosilyl)methane (CH₂(SiCl₃)₂), to provide a more complete technical context.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available data for this compound and its parent compound, bis(trichlorosilyl)methane, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18157-09-0 | [1] |

| Molecular Formula | CCl₈Si₂ | - |

| Molecular Weight | 351.806 g/mol | [1] |

| Boiling Point | 116-117 °C at 5.5 mmHg | [1] |

| Refractive Index | 1.501 | [1] |

Table 2: Physicochemical Properties of Bis(trichlorosilyl)methane

| Property | Value | Source |

| CAS Number | 4142-85-2 | [2] |

| Molecular Formula | CH₂Cl₆Si₂ | [2] |

| Molecular Weight | 282.92 g/mol | [2][] |

| Boiling Point | 179-180 °C | [2][4][5] |

| Density | 1.545 g/mL at 25 °C | [2][4] |

| Refractive Index | 1.468 at 20 °C | [2] |

Synthesis and Experimental Protocols

The direct synthesis of this compound is not well-documented. A plausible and theoretically sound method for its preparation is through the photo-chlorination of bis(trichlorosilyl)methane.[6] This process involves the substitution of the hydrogen atoms on the central methylene bridge with chlorine atoms via a radical chain reaction.

Synthesis of Bis(trichlorosilyl)methane (Precursor)

A common method for the synthesis of bis(trichlorosilyl)methane is the reaction of chloroform with trichlorosilane in the presence of a tertiary amine, such as tributylamine.[7]

Experimental Protocol:

-

Reaction Setup: In a 4-liter stainless steel high-pressure reactor dried under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride (catalyst), 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane.[7]

-

Reaction Conditions: Seal the reactor and heat the mixture to 150 °C for 2 hours.[7]

-

Purification: After the reaction, cool the reactor and distill the product mixture under reduced pressure to isolate bis(trichlorosilyl)methane. The reported yield for this method is approximately 52.6%.[7]

Synthesis of this compound via Photo-chlorination

This protocol describes a theoretical pathway for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a UV lamp (e.g., a high-pressure mercury lamp), dissolve a known quantity of bis(trichlorosilyl)methane in a dry, inert solvent such as carbon tetrachloride.

-

Initiation: While stirring the solution, introduce a slow stream of dry chlorine gas through the gas inlet. Initiate the reaction by turning on the UV lamp. The UV light will induce the homolytic cleavage of chlorine molecules into chlorine radicals.[6]

-

Propagation: The chlorine radicals will abstract hydrogen atoms from the methylene bridge of bis(trichlorosilyl)methane, forming a silyl-substituted carbon radical. This radical then reacts with another chlorine molecule to yield monochlorobis(trichlorosilyl)methane and a new chlorine radical, which continues the chain reaction.[6] Further chlorination of the monochlorinated intermediate will lead to the desired this compound.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC) or ¹H NMR spectroscopy, to observe the disappearance of the starting material and the formation of the mono- and di-chlorinated products.

-

Termination: Once the desired level of conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

-

Purification: Remove the solvent and any remaining starting material or byproducts by fractional distillation under reduced pressure to isolate the this compound.

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The primary reactive sites in this compound are the silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, making the compound a versatile precursor for further chemical transformations.

Hydrolysis

In the presence of water or other protic solvents, the Si-Cl bonds in this compound readily undergo hydrolysis. This reaction leads to the formation of silanol groups (-Si-OH) and the liberation of hydrogen chloride (HCl). The resulting silanols are often unstable and can undergo self-condensation to form siloxane bridges (-Si-O-Si-), which can lead to the formation of oligomeric or polymeric materials. This high reactivity necessitates handling the compound under anhydrous and inert conditions.

Caption: Hydrolysis and condensation of this compound.

Spectroscopic Data

-

¹³C NMR: A singlet for the central carbon atom (CCl₂) and a signal for the silicon-attached carbons.

-

²⁹Si NMR: A characteristic signal for the silicon atoms.

-

IR Spectroscopy: Absence of C-H stretching vibrations and presence of strong Si-Cl stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of CCl₈Si₂ and a characteristic isotopic pattern due to the presence of multiple chlorine atoms.

Applications in Drug Development

While organosilicon compounds are explored in medicinal chemistry, specific applications of this compound in drug development are not documented. Its high reactivity, particularly its moisture sensitivity, would likely make it unsuitable as a final drug product. However, its utility could lie in its role as a precursor for more stable, functionalized organosilicon scaffolds. The introduction of silicon into drug molecules can modulate properties such as lipophilicity, metabolic stability, and binding affinity. The trichlorosilyl groups offer multiple points for chemical modification to build complex molecular architectures.

Conclusion

This compound is a highly reactive organosilicon compound with potential as a building block in materials science and synthetic chemistry. While comprehensive experimental data for this specific molecule is limited, its properties and reactivity can be inferred from its structure and the well-documented chemistry of its precursor, bis(trichlorosilyl)methane. The synthetic route via photo-chlorination of bis(trichlorosilyl)methane provides a viable method for its preparation. The high reactivity of the Si-Cl bonds, particularly towards hydrolysis, is a key characteristic that must be considered in its handling and application. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial fields.

References

- 1. Cas 18157-09-0,Dichloro-bis(trichlorosilyl)methane | lookchem [lookchem.com]

- 2. Cas 4142-85-2,BIS(TRICHLOROSILYL)METHANE | lookchem [lookchem.com]

- 4. BIS(TRICHLOROSILYL)METHANE | 4142-85-2 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bis(trichlorosilyl)methane | 4142-85-2 | Benchchem [benchchem.com]

- 7. KR20150101288A - Process for Preparing Polysilylalkane - Google Patents [patents.google.com]

An In-depth Technical Guide to Dichlorobis(trichlorosilyl)methane (CAS 4142-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(trichlorosilyl)methane, with the CAS number 4142-85-2, is a versatile organosilicon compound. Its chemical formula is (Cl₃Si)₂CH₂.[1] This document serves as a comprehensive technical guide, providing detailed information on its chemical and physical properties, synthesis protocols, key reactions, and applications. The high reactivity of its six silicon-chlorine (Si-Cl) bonds makes it a valuable precursor in the synthesis of various silicon-containing materials and a useful intermediate in organic chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | CH₂Cl₆Si₂ | [1][] |

| Molecular Weight | 282.92 g/mol | [1][] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 179-180 °C (lit.) | [1][3] |

| Density | 1.545 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.468 (lit.) | [1][3] |

| Flash Point | >221 °F | [1] |

| Vapor Pressure | 6.25 mmHg at 25°C | [1] |

| InChI Key | ABDDAHLAEXNYRC-UHFFFAOYSA-N | [4][5] |

| SMILES | C(--INVALID-LINK--(Cl)Cl)--INVALID-LINK--(Cl)Cl | [5] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is the reaction of chloroform (CHCl₃) with trichlorosilane (HSiCl₃). This reaction can be catalyzed by tertiary amines (Benkeser-type reaction) or phosphonium salts.

Phosphine-Catalyzed Synthesis

A detailed experimental protocol for the synthesis of this compound is provided in the following subsections.

This protocol is adapted from a patented procedure which describes the synthesis of polysilylalkanes.

Materials:

-

Tetrabutylphosphonium chloride (9.2 g, 0.031 mmol)

-

Chloroform (370.0 g, 3.10 mol)

-

Trichlorosilane (2,099 g, 15.5 mol)

-

4-liter capacity stainless steel high-pressure reactor

Procedure:

-

Dry the 4-liter stainless steel high-pressure reactor under a nitrogen atmosphere.

-

Add tetrabutylphosphonium chloride, chloroform, and trichlorosilane to the reactor.

-

Seal the reaction vessel securely.

-

Heat the reactor to 150 °C and maintain this temperature for 2 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

Distill the reaction mixture under reduced pressure to isolate the product.

-

This procedure yields approximately 460.6 g (52.6% yield) of bis(trichlorosilyl)methane.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Reaction Mechanisms and Pathways

The synthesis of this compound is believed to proceed through the formation of a highly reactive trichlorosilyl anion (SiCl₃⁻) intermediate.[4]

Proposed Reaction Mechanism

The tertiary amine or phosphonium salt catalyst facilitates the formation of the trichlorosilyl anion. This anion then acts as a nucleophile, attacking the chloroform molecule and displacing a chloride ion to form a silicon-carbon bond. This process can occur sequentially.

Key Reactions and Applications

This compound is a key intermediate in the synthesis of other organosilicon compounds and materials.[1]

Hydrolysis and Condensation

The Si-Cl bonds are highly susceptible to hydrolysis, reacting readily with water to form silanols, which can then undergo condensation to form polysiloxanes. This reactivity is fundamental to its use in the production of silicone-based polymers, resins, and coatings.[1]

Alcoholysis

Reaction with alcohols (alcoholysis) in the presence of a base (e.g., a tertiary amine) can be used to replace the chlorine atoms with alkoxy groups, forming more stable derivatives such as bis(triethoxysilyl)methane.

Applications

The primary applications of this compound include:

-

Precursor for Silicon-Containing Materials: It is used in the manufacturing of silicone rubbers, resins, and coatings.[1]

-

Intermediate in Organosilicon Synthesis: Its unique structure allows for the creation of a wide range of organosilicon compounds.[1]

-

Reagent in Organic Chemistry: It serves as a valuable tool in the synthesis of complex organic molecules due to its ability to form stable intermediates.[1]

-

Surface Modification: It can be used as a coupling agent and surface modifier to enhance the durability and chemical resistance of materials.[5][6]

-

Microelectronics: It finds applications in the microelectronics industry.[6]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen).[1][6] It reacts rapidly with water and protic solvents, so care must be taken to avoid contact with moisture.[6]

Conclusion

This compound is a significant compound in the field of organosilicon chemistry. Its well-defined synthesis routes and high reactivity make it an essential building block for a variety of advanced materials. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in related fields. Further research into its reaction mechanisms and the development of novel applications will continue to expand its utility in science and industry.

References

reaction mechanism of Dichlorobis(trichlorosilyl)methane formation

An In-depth Technical Guide to the Reaction Mechanism of Dichlorobis(trichlorosilyl)methane Formation

This technical guide provides a detailed overview of the proposed reaction mechanism for the formation of this compound, a compound of interest for researchers and scientists in the field of organosilicon chemistry. Due to the limited direct experimental data on the synthesis of this compound, this guide outlines a plausible two-step synthetic pathway. The first step involves the formation of the precursor, bis(trichlorosilyl)methane, followed by its subsequent chlorination.

Part 1: Synthesis of the Precursor, Bis(trichlorosilyl)methane

The primary route for synthesizing bis(trichlorosilyl)methane involves the reaction of chloroform (CHCl₃) with trichlorosilane (HSiCl₃). This reaction is typically facilitated by a catalyst, such as a tertiary organic amine or a quaternary organophosphonium salt.[1][2]

Reaction Mechanism

The synthesis is believed to proceed through a dehydrochlorinative coupling reaction. The catalyst plays a crucial role in activating the trichlorosilane. In the case of a phosphonium salt catalyst, it is postulated to facilitate the formation of a highly nucleophilic trichlorosilyl anion (SiCl₃⁻).[1] This anion then acts as the key reactive intermediate.

The proposed mechanism involves the following steps:

-

Formation of the Trichlorosilyl Anion: The catalyst assists in the deprotonation of trichlorosilane to generate the trichlorosilyl anion.

-

Nucleophilic Attack: The trichlorosilyl anion attacks the carbon atom of chloroform, displacing a chloride ion and forming a silicon-carbon bond. This results in the formation of tris(trichlorosilyl)methane.

-

Decomposition to Product: Under the reaction conditions, the tris(trichlorosilyl)methane can be unstable and decompose to yield the desired bis(trichlorosilyl)methane.[2]

Caption: Proposed reaction pathway for the synthesis of bis(trichlorosilyl)methane.

Quantitative Data

The following table summarizes the quantitative data from a reported synthesis of bis(trichlorosilyl)methane.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chloroform (3.10 mol) | Trichlorosilane (15.5 mol) | Tetrabutylphosphonium chloride (0.031 mmol) | 150 | 2 | 52.6 | [2] |

Experimental Protocol

The following experimental protocol is based on a patented procedure for the synthesis of bis(trichlorosilyl)methane.[2]

-

Reactor Preparation: A 4-liter stainless steel high-pressure reactor is dried under a nitrogen atmosphere.

-

Charging Reactants: Under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane to the reactor.

-

Reaction: Seal the reaction vessel and heat to 150°C for 2 hours.

-

Purification: After the reaction is complete, the product is isolated by distillation under reduced pressure. This procedure reportedly yields 460.6 g of bis(trichlorosilyl)methane.[2]

Part 2: Proposed Formation of this compound

The formation of this compound, ((Cl₃Si)₂CCl₂), is theoretically achievable through the free-radical chlorination of bis(trichlorosilyl)methane.[1] This proposed mechanism is analogous to the well-established chlorination of methane.[3][4]

Reaction Mechanism

The reaction is a photochemical process, typically initiated by ultraviolet (UV) light, and proceeds via a radical chain mechanism involving three distinct stages: initiation, propagation, and termination.[3]

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) by UV light, generating two highly reactive chlorine radicals (Cl•).[1]

-

Propagation: This is a two-step cyclic process.

-

A chlorine radical abstracts a hydrogen atom from the methylene bridge of bis(trichlorosilyl)methane, forming hydrogen chloride (HCl) and a silyl-substituted carbon radical ((Cl₃Si)₂ĊH).[1]

-

This carbon radical then reacts with another chlorine molecule to produce chloro-bis(trichlorosilyl)methane ((Cl₃Si)₂CHCl) and a new chlorine radical, which can then continue the chain reaction.[1] To form the dichloro- product, this propagation cycle would repeat, with a chlorine radical abstracting the remaining hydrogen atom from chloro-bis(trichlorosilyl)methane to form a dichloromethyl radical, which then reacts with another chlorine molecule.

-

-

Termination: The chain reaction is terminated when two radicals combine, removing them from the reaction cycle. This can occur in several ways, such as the combination of two chlorine radicals or a chlorine radical with a silyl-substituted carbon radical.[1]

Caption: Proposed free-radical chain mechanism for the chlorination of bis(trichlorosilyl)methane.

Quantitative Data and Experimental Protocol

Currently, there is a lack of specific published quantitative data (e.g., reaction yields, optimal conditions) and detailed experimental protocols for the direct synthesis of this compound via this chlorination pathway. The mechanism described is based on established principles of free-radical halogenation.[1][3] Further experimental investigation would be required to optimize this synthetic route and quantify its efficiency.

References

Pioneering Synthesis of Dichlorobis(trichlorosilyl)methane: A Technical Deep Dive

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of key organosilicon compounds is crucial for innovation. This technical guide provides an in-depth look at the early methods for synthesizing dichlorobis(trichlorosilyl)methane, a molecule of significant interest in materials science and synthetic chemistry.

This document outlines the core synthesis pathways, detailing the necessary experimental protocols and presenting quantitative data in a clear, comparative format. Visual diagrams generated using Graphviz are included to illuminate the reaction mechanisms and experimental workflows.

Introduction

This compound, with the chemical formula (Cl₃Si)₂CCl₂, is a highly functionalized organosilane. Its synthesis in the early days of organosilicon chemistry was a notable achievement, paving the way for the development of more complex carbosilane structures. The primary and most documented early method for its preparation involves the photochlorination of its precursor, bis(trichlorosilyl)methane. This guide will first detail the synthesis of the precursor and then the subsequent chlorination to the target molecule.

Synthesis of the Precursor: Bis(trichlorosilyl)methane

The most common early method for the synthesis of bis(trichlorosilyl)methane involves the reaction of chloroform with trichlorosilane in the presence of a tertiary amine, a process often referred to as the Benkeser reaction. An alternative approach is the "direct process," reacting elemental silicon with methylene chloride.

Method 1: Amine-Mediated Reaction of Chloroform and Trichlorosilane

This method relies on the reaction of chloroform (CHCl₃) with trichlorosilane (HSiCl₃) facilitated by a tertiary amine, such as tri-n-butylamine, which acts as a catalyst and an HCl scavenger.

Experimental Protocol:

A detailed experimental protocol from early literature by G. Fritz and J. Grobe (1961) is as follows:

-

Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen) is charged with trichlorosilane and tri-n-butylamine.

-

Reagent Addition: Chloroform is added dropwise to the stirred solution at a controlled temperature. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours to ensure complete reaction.

-

Work-up and Purification: The resulting mixture contains the product, the amine hydrochloride salt, and any unreacted starting materials. The salt is removed by filtration. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure bis(trichlorosilyl)methane.

Quantitative Data:

| Parameter | Value |

| Reactants | Chloroform, Trichlorosilane, Tri-n-butylamine |

| Molar Ratio (CHCl₃:HSiCl₃:Amine) | Varied in early studies, optimization is key |

| Typical Reaction Temperature | Reflux temperature of the mixture |

| Typical Reaction Time | Several hours |

| Reported Yield | Highly variable depending on conditions |

Reaction Pathway:

In-Depth Technical Guide on the Theoretical Structure of Dichlorobis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(trichlorosilyl)methane, Cl₂C(SiCl₃)₂, is a sterically hindered organosilicon compound of significant interest due to its potential as a precursor in materials science and as a building block in synthetic chemistry. The presence of two bulky trichlorosilyl groups and two chlorine atoms attached to a central carbon atom results in a unique and highly congested molecular structure. Understanding the three-dimensional arrangement of atoms, bond lengths, and bond angles is crucial for predicting its reactivity, stability, and potential applications.

This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. Due to the limited availability of direct experimental or computational data for this specific molecule, this guide leverages data from closely related and structurally analogous compounds, primarily tetrakis(trichlorosilyl)methane (C(SiCl₃)₄), to infer and discuss the expected structural parameters. The methodologies presented are based on established computational chemistry techniques widely used for the study of organosilicon compounds.

Predicted Molecular Geometry

The molecular geometry of this compound is anticipated to be a distorted tetrahedron around the central carbon atom. The significant steric repulsion between the two bulky trichlorosilyl groups and the two chlorine atoms will cause deviations from the ideal tetrahedral angle of 109.5°. It is expected that the Si-C-Si bond angle will be larger than the Cl-C-Cl and Si-C-Cl angles to accommodate the voluminous SiCl₃ moieties.

The rotational conformation of the trichlorosilyl groups will also be a key determinant of the overall molecular shape. The Si-Cl bonds are expected to adopt a staggered conformation relative to the C-Si bonds to minimize intramolecular steric strain.

Data Presentation: Predicted Structural Parameters

The following tables summarize the predicted quantitative data for the molecular structure of this compound. These values are extrapolated from computational studies on analogous molecules, such as tetrakis(trichlorosilyl)methane, and represent the expected geometric parameters.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C - Si | 1.95 ± 0.05 |

| C - Cl (central) | 1.78 ± 0.05 |

| Si - Cl | 2.03 ± 0.05 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| Si - C - Si | 115 - 125 |

| Cl - C - Cl | 100 - 110 |

| Si - C - Cl | 105 - 115 |

| C - Si - Cl | 108 - 112 |

| Cl - Si - Cl | 107 - 111 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| Si - C - Si - Cl | ~60, 180 (staggered conformations) |

| Cl - C - Si - Cl | ~60, 180 (staggered conformations) |

Experimental Protocols: Computational Methodology

The predicted structural parameters presented in this guide are based on well-established theoretical methods. A typical computational protocol for determining the structure of a molecule like this compound would involve the following steps:

-

Initial Structure Generation: A plausible 3D structure of the molecule is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT), a robust and widely used quantum chemical method.

-

Functional: A common and reliable functional for organosilicon compounds is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: A basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is employed to describe the atomic orbitals.

-

-

Frequency Analysis: After optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

-

Conformational Analysis: For molecules with rotatable bonds, a conformational search is often necessary to identify the global minimum energy structure among various possible rotational isomers.

The combination of gas-phase electron diffraction (GED) with quantum chemical calculations is a powerful approach for the accurate determination of the molecular structures of volatile compounds.[1] In such studies, the theoretical calculations provide a starting model and constraints for the refinement of the experimental diffraction data.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical theoretical study on molecular structure and the predicted connectivity of this compound.

Conclusion

References

In-depth Technical Guide on the Electrophilicity of Silicon in Dichlorobis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis(trichlorosilyl)methane, CCl₂(SiCl₃)₂, is a highly reactive organosilicon compound of significant interest in materials science and synthetic chemistry. The presence of six electron-withdrawing chlorine atoms bonded to the two silicon atoms imparts a strong electrophilic character to the silicon centers. This guide provides a comprehensive overview of the electrophilicity of silicon in this compound, including its synthesis, reactivity with nucleophiles, and relevant (though limited) physical and spectroscopic data. Due to the scarcity of detailed experimental and computational data specifically for this compound in publicly accessible literature, this guide also draws upon data from the closely related and more extensively studied bis(trichlorosilyl)methane, CH₂(SiCl₃)₂, to provide a more complete understanding of the chemical behavior of this class of compounds.

Introduction

Organochlorosilanes are a cornerstone of silicon chemistry, serving as versatile precursors for a vast array of silicon-containing materials, including silicones, resins, and coupling agents.[1] The reactivity of these compounds is dominated by the polar silicon-chlorine (Si-Cl) bond, where the silicon atom acts as a potent electrophile. In this compound, the presence of two trichlorosilyl groups attached to a dichlorinated central carbon atom significantly enhances the electrophilicity of the silicon atoms. This heightened reactivity makes it a valuable, albeit challenging, reagent in chemical synthesis.

This technical guide aims to provide a detailed exploration of the factors governing the electrophilicity of the silicon atoms in this compound, its synthetic routes, and its characteristic reactions.

Synthesis of this compound and Related Compounds

One common synthetic approach is the reaction of a polychlorinated methane with trichlorosilane (HSiCl₃) in the presence of a catalyst. For bis(trichlorosilyl)methane, this involves the reaction of chloroform (CHCl₃) with trichlorosilane.[2] This reaction can be catalyzed by tertiary amines or quaternary phosphonium salts.[2]

A plausible synthetic pathway for this compound could involve the reaction of carbon tetrachloride (CCl₄) with trichlorosilane, as depicted in the following conceptual workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Analogous Synthesis of Bis(trichlorosilyl)methane)

The following protocol for the synthesis of bis(trichlorosilyl)methane provides a valuable reference for the potential synthesis of its dichlorinated analog.

Reaction: CHCl₃ + 2 HSiCl₃ → CH₂(SiCl₃)₂ + 2 HCl

Materials:

-

Chloroform (CHCl₃)

-

Trichlorosilane (HSiCl₃)

-

Tributylamine (as catalyst and HCl scavenger)

-

Anhydrous inert solvent (e.g., hexane or toluene)

Procedure:

-

All glassware must be thoroughly dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) due to the high moisture sensitivity of the reactants and products.

-

A solution of chloroform and an excess of tributylamine in the inert solvent is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

Trichlorosilane is added dropwise to the stirred solution at a controlled temperature. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

The resulting mixture is cooled, and the precipitated tributylamine hydrochloride is removed by filtration.

-

The solvent and excess reactants are removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure bis(trichlorosilyl)methane.

Note: The synthesis of this compound from carbon tetrachloride would likely require more forcing conditions due to the stronger C-Cl bonds compared to the C-H bond in chloroform.

Electrophilicity of the Silicon Center

The high electrophilicity of the silicon atoms in this compound is a direct consequence of the molecular structure. The key contributing factors are:

-

Inductive Effect of Chlorine Atoms: The six chlorine atoms bonded to the silicon atoms are highly electronegative, leading to a significant withdrawal of electron density from the silicon atoms. This creates a substantial partial positive charge on the silicon centers, making them highly susceptible to attack by nucleophiles.

-

d-Orbital Participation: The availability of vacant d-orbitals on the silicon atom can stabilize the transition state of nucleophilic attack, lowering the activation energy of the reaction.

-

Steric Accessibility: The larger atomic radius of silicon compared to carbon reduces steric hindrance around the reactive center, facilitating the approach of nucleophiles.

This pronounced electrophilicity is the driving force for the high reactivity of this compound, particularly in nucleophilic substitution reactions.

Reactivity with Nucleophiles

The Si-Cl bonds in this compound are readily cleaved by a wide range of nucleophiles. This high reactivity makes it a versatile precursor for the synthesis of various organosilicon compounds.

Hydrolysis

This compound is expected to be extremely sensitive to moisture, reacting rapidly with water to form silanols, which can then undergo condensation to form siloxanes. This reaction is often vigorous and difficult to control. The hydrolysis proceeds via nucleophilic attack of water on the electrophilic silicon atom.

Figure 2: Simplified pathway for the hydrolysis of this compound.

Reactions with Alcohols and Amines

Similar to hydrolysis, this compound is expected to react readily with other nucleophiles such as alcohols and amines to form the corresponding alkoxy- and amino-substituted derivatives. These reactions typically require the presence of a base to neutralize the hydrogen chloride byproduct.

Quantitative Data

Table 1: Physical Properties of this compound and a Related Compound

| Property | This compound (Cl₂C(SiCl₃)₂) | Bis(trichlorosilyl)methane (H₂C(SiCl₃)₂) |

| CAS Number | 18157-09-0[3] | 4142-85-2[1] |

| Molecular Weight | 351.81 g/mol [3] | 282.92 g/mol [1] |

| Boiling Point | 116-117 °C @ 5.5 mmHg[3] | 179-180 °C[1] |

| Density | Not available | 1.545 g/mL at 25 °C[1] |

| Refractive Index | 1.501[3] | 1.468 at 20 °C[1] |

Spectroscopic Characterization

While specific NMR and IR spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: this compound has no protons, so it will not show any signals in a ¹H NMR spectrum.

-

¹³C NMR: A single resonance is expected for the central dichlorinated carbon atom. The chemical shift would be influenced by the two attached trichlorosilyl groups.

-

²⁹Si NMR: A single resonance is expected for the two equivalent silicon atoms. The chemical shift would be in the region characteristic of silicon atoms bonded to three chlorine atoms and one carbon atom.

-

IR Spectroscopy: Characteristic vibrational modes would include Si-Cl stretching frequencies, typically found in the region of 600-450 cm⁻¹, and C-Cl stretching frequencies.

Conclusion

This compound is a highly reactive organosilicon compound with significant potential as a precursor in materials science and chemical synthesis. The pronounced electrophilicity of its silicon centers, driven by the strong inductive effect of the numerous chlorine atoms, governs its chemical behavior. While detailed experimental and computational data for this specific molecule are limited, a strong understanding of its properties and reactivity can be gained from the study of closely related compounds such as bis(trichlorosilyl)methane. Further research into the quantitative aspects of its electrophilicity and the development of controlled synthetic methods will be crucial for unlocking its full potential in various applications. Researchers and professionals working with this or similar compounds should exercise extreme caution due to its high reactivity and moisture sensitivity, and all manipulations should be carried out under strictly anhydrous and inert conditions.

References

In-depth Technical Guide on the Thermal Stability of Dichlorobis(trichlorosilyl)methane: A Review of Available Data and Insights from Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermal stability of dichlorobis(trichlorosilyl)methane (C(SiCl₃)₂Cl₂). An exhaustive search of scientific literature and chemical databases reveals a significant gap in experimental data specifically detailing the thermal decomposition of this compound. To provide valuable insights for researchers in the field, this document summarizes the available physical properties of this compound and presents a comprehensive analysis of the thermal stability of closely related and more thoroughly studied analogous compounds. By examining the thermal behavior of bis(trichlorosilyl)methane and methyltrichlorosilane, this guide offers a predictive framework for understanding the potential decomposition pathways and byproducts of this compound.

This compound: Current Knowledge

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CCl₂(SiCl₃)₂ | N/A |

| Molecular Weight | 351.81 g/mol | N/A |

| Boiling Point | 116-117 °C at 5.5 mmHg | [1] |

| Refractive Index | 1.501 | [1] |

Insights from the Thermal Stability of Analogous Compounds

To infer the potential thermal behavior of this compound, it is instructive to review the thermal decomposition of structurally similar compounds, namely the parent compound bis(trichlorosilyl)methane (CH₂(SiCl₃)₂) and the well-studied organochlorosilane, methyltrichlorosilane (CH₃SiCl₃).

Bis(trichlorosilyl)methane (CH₂(SiCl₃)₂)

Bis(trichlorosilyl)methane serves as a crucial precursor for the synthesis of silicon carbide (SiC) and other advanced ceramic materials, applications that necessitate an understanding of its thermal properties.[2] While specific quantitative data on its thermal decomposition is sparse, its high reactivity, particularly the susceptibility of its Si-Cl bonds to hydrolysis, is well-documented.[2] The thermal decomposition of this compound under controlled conditions is a key step in chemical vapor deposition (CVD) processes.

Methyltrichlorosilane (CH₃SiCl₃)

Extensive research has been conducted on the gas-phase pyrolysis of methyltrichlorosilane (MTS), a primary precursor for silicon carbide production. These studies provide a foundational understanding of the decomposition mechanisms of molecules containing both Si-C and Si-Cl bonds.

Theoretical and experimental investigations have shown that the pyrolysis of MTS proceeds primarily through the homolytic cleavage of the Si-C bond to form methyl and trichlorosilyl radicals.[1][3] At higher temperatures, the secondary decomposition of the trichlorosilyl radical to dichlorosilylene (SiCl₂) becomes a significant pathway.[1] Other minor decomposition routes include C-H bond fission and the elimination of hydrogen chloride (HCl).[1]

Table 2: Key Decomposition Reactions of Methyltrichlorosilane

| Reaction | Description | Temperature Range | Reference |

| CH₃SiCl₃ → •CH₃ + •SiCl₃ | Si-C bond homolysis | Primary pathway | [1][3] |

| •SiCl₃ → SiCl₂ + •Cl | Secondary decomposition | Elevated temperatures | [1] |

| CH₃SiCl₃ → SiCl₂ + CH₃Cl | Methyl chloride elimination | Minor pathway | [4] |

| CH₃SiCl₃ → •CH₂SiCl₃ + •H | C-H bond fission | Minor pathway | [1] |

| CH₃SiCl₃ → CH₂=SiCl₂ + HCl | HCl elimination | Minor pathway | [1] |

Predicted Thermal Decomposition of this compound

Based on the chemistry of analogous compounds, a hypothetical thermal decomposition pathway for this compound can be proposed. The presence of two trichlorosilyl groups and two chlorine atoms on the central carbon atom introduces additional complexity compared to MTS.

The primary decomposition steps are likely to involve the cleavage of the Si-C bonds, which are generally the weakest bonds in such molecules. This could lead to the formation of trichlorosilyl radicals (•SiCl₃) and a dichlorocarbene intermediate (:CCl₂). The trichlorosilyl radicals would likely undergo further decomposition to dichlorosilylene (SiCl₂), a highly reactive species.

dot

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Protocols for Future Studies

To address the current knowledge gap, the following experimental protocols are recommended for a thorough investigation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The experiment should be repeated at multiple heating rates (e.g., 5, 15, and 20 °C/min) to enable kinetic analysis of the decomposition process.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Methodology:

-

A small, hermetically sealed sample of this compound (2-5 mg) is placed in a DSC pan.

-

An empty, hermetically sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products.

-

Methodology:

-

A small amount of this compound is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a series of predetermined temperatures (e.g., 300, 500, 700 °C) for a short duration.

-

The resulting volatile fragments are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

-

dot

Caption: Recommended experimental workflow for the thermal stability study of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, an analysis of analogous compounds, particularly methyltrichlorosilane, provides a valuable framework for predicting its decomposition behavior. It is anticipated that the thermal decomposition would be initiated by the cleavage of the Si-C bonds, leading to the formation of reactive intermediates such as trichlorosilyl radicals and dichlorocarbene. To validate these predictions and provide the necessary quantitative data for researchers, a systematic experimental investigation employing TGA, DSC, and Py-GC-MS is highly recommended. The protocols outlined in this guide provide a clear roadmap for such a study, which would significantly contribute to the understanding of this and related organosilicon compounds.

References

An In-depth Technical Guide to Nucleophilic Substitution Reactions at Silicon Centers in Bis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane, with the chemical formula (Cl₃Si)₂CH₂, is a highly reactive organosilicon compound that serves as a versatile precursor in the synthesis of a wide array of silicon-containing materials. Its reactivity is primarily dictated by the presence of two trichlorosilyl groups, which are highly susceptible to nucleophilic attack at the silicon centers. This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the silicon centers of bis(trichlorosilyl)methane, with a focus on alcoholysis, aminolysis, and hydrolysis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this compound in their synthetic endeavors.

The Si-Cl bonds in bis(trichlorosilyl)methane are highly polarized, rendering the silicon atoms electrophilic and thus prone to attack by nucleophiles. This reactivity allows for the systematic replacement of chlorine atoms with various functional groups, enabling the synthesis of tailored molecules with specific properties. The stepwise substitution of the six chlorine atoms offers a pathway to a diverse range of organosilicon compounds.

Synthesis of Bis(trichlorosilyl)methane

A common and effective method for the synthesis of bis(trichlorosilyl)methane involves the reaction of chloroform with trichlorosilane in the presence of a catalyst.

Experimental Protocol: Synthesis of Bis(trichlorosilyl)methane[1]

Reactants:

-

Chloroform (CHCl₃)

-

Trichlorosilane (HSiCl₃)

-

Tetrabutylphosphonium chloride (Bu₄PCl) as a catalyst

Procedure:

-

To a 4-liter capacity stainless steel high-pressure reactor dried under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane.

-

Seal the reactor and heat the reaction mixture to 150°C for 2 hours.

-

After the reaction is complete, cool the reactor and distill the product mixture under reduced pressure.

Quantitative Data:

| Product | Yield |

| Bis(trichlorosilyl)methane | 52.6% |

Nucleophilic Substitution Reactions

Alcoholysis: Synthesis of Alkoxysilanes

The reaction of bis(trichlorosilyl)methane with alcohols, known as alcoholysis, leads to the formation of alkoxysilanes. This reaction is a cornerstone for the synthesis of various silicon-based polymers and materials. The conversion to a stable derivative, bis(triethoxysilyl)methane, is a well-documented example.

Reactants:

-

Chloroform

-

Trichlorosilane

-

Tri-n-butylamine

Procedure: The synthesis is achieved by reacting chloroform and trichlorosilane in the presence of tri-n-butylamine. The tri-n-butylamine acts as a base to neutralize the HCl byproduct.

Quantitative Data:

| Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio (1:2:3) | Product | Yield |

| Chloroform | Trichlorosilane | Tri-n-butylamine | ~1 : 4.5 : 3 | Bis(triethoxysilyl)methane | ~60% |

The alcoholysis of bis(trichlorosilyl)methane proceeds via a stepwise nucleophilic substitution (SN2@Si) mechanism. The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic silicon atom and displacing a chloride ion. This process is repeated until all chlorine atoms are substituted.

Caption: General mechanism of the first step of alcoholysis.

Aminolysis: Synthesis of Aminosilanes

Similar to alcoholysis, bis(trichlorosilyl)methane readily reacts with primary and secondary amines to yield aminosilanes. The nitrogen atom of the amine serves as the nucleophile.

Detailed experimental protocols and quantitative yield data for the aminolysis of bis(trichlorosilyl)methane are not extensively reported in the readily available literature. However, the general principle follows that of other chlorosilane aminolysis reactions.

Caption: General experimental workflow for aminolysis.

Hydrolysis: Formation of Silanols and Siloxanes

Bis(trichlorosilyl)methane is extremely sensitive to moisture and reacts rapidly with water in a process called hydrolysis.[1] This reaction leads to the sequential replacement of chlorine atoms with hydroxyl groups, forming silanol intermediates.[1] These silanols are often unstable and readily undergo condensation to form siloxane bridges (-Si-O-Si-).

Controlled hydrolysis of bis(trichlorosilyl)methane to isolate specific silanol intermediates is challenging due to the high reactivity. The reaction typically proceeds to form polymeric networks.

Caption: Pathway of hydrolysis and subsequent condensation.

Conclusion

Bis(trichlorosilyl)methane is a valuable building block in organosilicon chemistry due to the high reactivity of its silicon-chlorine bonds towards nucleophiles. This guide has provided an overview of the key nucleophilic substitution reactions—alcoholysis, aminolysis, and hydrolysis—along with available experimental details and mechanistic insights. The ability to functionalize the silicon centers through these reactions opens up a wide range of possibilities for the synthesis of novel materials with tailored properties, making it a compound of significant interest for researchers in materials science, drug development, and various other scientific disciplines. Further research into detailed kinetic studies and the isolation of reaction intermediates will continue to expand the utility of this versatile molecule.

References

An In-Depth Technical Guide to the Si-C-Si Linkage in Dichlorobis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis(trichlorosilyl)methane, CCl₂(SiCl₃)₂, is a halogenated organosilicon compound of significant interest due to its potential as a precursor for advanced materials and as a building block in synthetic chemistry. The central Si-C-Si linkage, influenced by the steric and electronic effects of the numerous chlorine substituents, dictates the molecule's geometry, stability, and reactivity. This technical guide provides a comprehensive overview of the structural and spectroscopic characteristics of this linkage, drawing upon data from analogous compounds and theoretical calculations in the absence of direct experimental structural determination for the title compound. Detailed experimental protocols for its synthesis and characterization are proposed based on established methods for similar compounds.

Introduction

The study of organosilicon compounds has garnered considerable attention due to their diverse applications in materials science, organic synthesis, and pharmaceutical development. Among these, molecules containing the Si-C-Si linkage serve as fundamental units for polymers and ceramics. This compound, with its heavily chlorinated structure, presents a unique case for examining the interplay of steric hindrance and inductive effects on the geometry and reactivity of the central carbon-silicon bonds. Understanding the nature of this linkage is crucial for predicting the material properties of polymers derived from this monomer and for designing novel synthetic pathways. This guide aims to consolidate the available information and provide a detailed theoretical and practical framework for researchers working with this and related compounds.

Molecular Structure and the Si-C-Si Linkage

Direct experimental determination of the molecular structure of this compound through single-crystal X-ray diffraction or gas-phase electron diffraction has not been reported in the literature. However, valuable insights can be gained from computational modeling and comparison with structurally related molecules.

Theoretical Geometry

Quantum chemical calculations using Density Functional Theory (DFT) provide a reliable method for predicting the molecular geometry of this compound. These calculations can elucidate key structural parameters such as bond lengths and angles.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Description | Predicted Value |

| Si-C Bond Length | The distance between the central carbon and a silicon atom. | ~1.90 - 1.95 Å |

| Si-Cl Bond Length | The distance between a silicon atom and a chlorine atom. | ~2.03 - 2.05 Å |

| C-Cl Bond Length | The distance between the central carbon and a chlorine atom. | ~1.77 - 1.79 Å |

| Si-C-Si Bond Angle | The angle formed by the two silicon atoms and the central carbon atom. | ~115° - 120° |

| Cl-C-Cl Bond Angle | The angle formed by the two chlorine atoms and the central carbon atom. | ~108° - 112° |

| C-Si-Cl Bond Angle | The angle formed by the central carbon, a silicon atom, and a chlorine atom. | ~107° - 112° |

| Cl-Si-Cl Bond Angle | The angle formed by two chlorine atoms and a silicon atom. | ~107° - 110° |

Note: These values are estimates based on DFT calculations and may vary depending on the level of theory and basis set used.

The predicted Si-C-Si bond angle is notably larger than the ideal tetrahedral angle of 109.5°. This deviation is attributed to the significant steric repulsion between the two bulky trichlorosilyl groups. The presence of eight chlorine atoms in the molecule creates a sterically crowded environment around the central carbon atom, forcing the Si-C-Si angle to widen to minimize these unfavorable interactions.

Comparison with Analogous Compounds

Synthesis and Characterization

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on the known chemistry of related compounds.

Proposed Synthetic Protocol: Photochlorination of Bis(trichlorosilyl)methane

This method involves the free-radical chlorination of the methylene bridge of bis(trichlorosilyl)methane.

Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a three-necked quartz flask equipped with a gas inlet, a condenser, and a magnetic stirrer, place bis(trichlorosilyl)methane (1.0 eq) dissolved in a dry, inert solvent such as carbon tetrachloride.

-

Inert Atmosphere: Purge the system with dry argon for 30 minutes to remove any air and moisture.

-

Chlorination: Begin bubbling a slow, steady stream of dry chlorine gas through the solution while stirring.

-

Initiation: Irradiate the flask with an external UV lamp (e.g., a mercury-vapor lamp) to initiate the free-radical chain reaction.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of mono- and dichlorinated products.

-

Workup: Once the desired conversion to the dichlorinated product is achieved, stop the chlorine flow and turn off the UV lamp. Purge the system with argon to remove any residual chlorine.

-

Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under high vacuum to isolate this compound.

Spectroscopic Characterization

The successful synthesis of this compound would be confirmed through various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹³C NMR | A single resonance for the central quaternary carbon (CCl₂) is expected. The chemical shift would be significantly downfield compared to the methylene carbon of the starting material due to the presence of two chlorine and two silicon atoms. |

| ²⁹Si NMR | A single resonance is expected for the two equivalent silicon atoms. The chemical shift will be influenced by the electron-withdrawing CCl₂ group. |

| IR Spectroscopy | Characteristic vibrational modes for Si-Cl and C-Cl bonds would be observed. The absence of C-H stretching vibrations would confirm the complete chlorination of the methylene bridge. |

| Raman Spectroscopy | Complementary to IR spectroscopy, Raman would show strong signals for the symmetric Si-C-Si stretching and bending modes. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of CCl₂(SiCl₃)₂ and a characteristic isotopic pattern due to the presence of multiple chlorine atoms. |

Logical Relationships in Reactivity

The reactivity of the Si-C-Si linkage in this compound is governed by several factors.

Caption: Key factors determining the chemical behavior of the Si-C-Si moiety.

-

Steric Hindrance: The bulky trichlorosilyl groups and the two chlorine atoms on the central carbon create significant steric shielding. This high degree of steric congestion protects the Si-C bonds from nucleophilic attack, contributing to the kinetic stability of the molecule.

-

Inductive Effects: The high electronegativity of the chlorine atoms results in a strong electron-withdrawing effect. This inductive effect polarizes the Si-Cl and C-Cl bonds and also influences the Si-C bonds, making the silicon atoms more electrophilic and susceptible to attack by strong nucleophiles under harsh conditions.

-

Si-C Bond Polarity: The polarity of the Si-C bond, influenced by the substituents on both the silicon and carbon atoms, plays a crucial role in its reactivity. While generally stable, this bond can be cleaved under specific conditions, such as with strong Lewis acids or bases.

Conclusion

This compound represents a molecule with a highly constrained and electronically modified Si-C-Si linkage. Although direct experimental structural data is currently unavailable, theoretical calculations and comparisons with analogous compounds provide a solid foundation for understanding its molecular geometry. The proposed synthetic and characterization methods offer a practical guide for researchers interested in exploring this compound. The interplay of significant steric hindrance and strong inductive effects governs the stability and reactivity of the central Si-C-Si moiety, making it a fascinating subject for further investigation in the fields of materials science and synthetic chemistry. Future experimental studies are necessary to validate the theoretical predictions and fully elucidate the properties of this intriguing molecule.

Methodological & Application

Application Note: Dichlorobis(trichlorosilyl)methane as a Single-Source Precursor for Chemical Vapor Deposition of Silicon Carbide Films

Audience: Researchers, scientists, and materials development professionals.

Abstract

This document provides detailed application notes and a representative protocol for the use of dichlorobis(trichlorosilyl)methane (Cl₃Si)₂CH₂ as a single-source precursor for the deposition of silicon carbide (SiC) thin films via Chemical Vapor Deposition (CVD). This compound is a promising precursor for SiC as it contains both silicon and carbon in a 2:1 ratio, linked by a stable methylene bridge, potentially allowing for lower deposition temperatures compared to separate silicon and carbon sources.[1] This note covers the precursor's properties, a hypothetical experimental protocol, expected process-property relationships, and a proposed thermal decomposition pathway.

Introduction

Silicon carbide is a wide-bandgap semiconductor renowned for its exceptional properties, including high thermal stability, extreme hardness, chemical inertness, and high thermal conductivity.[2] These characteristics make it a critical material for high-power and high-frequency electronics, protective coatings in harsh environments, and advanced ceramic components. Chemical Vapor Deposition (CVD) is a primary technique for producing high-purity, crystalline SiC films.[3]

The choice of precursor is critical to the CVD process, influencing film quality, composition, and deposition temperature.[4] Single-source precursors, which contain both silicon and carbon in one molecule, offer potential advantages such as simplified gas handling, better film stoichiometry control, and reduced deposition temperatures due to lower decomposition energy requirements.[3][5] this compound, also known as 1,1,1,3,3,3-hexachloro-1,3-disilapropane, is a viable candidate for this role.[1][6]

Precursor Properties: this compound

Understanding the physical properties of the precursor is essential for designing the CVD process, particularly for the precursor delivery system.

| Property | Value | Reference |

| Chemical Formula | CH₂Cl₆Si₂ | [7] |

| Molecular Weight | 282.92 g/mol | [7] |

| Boiling Point | 179-183 °C (at atm. pressure) | [7][8][9] |

| Density | ~1.55 g/mL (at 25 °C) | [7][9] |

| Appearance | Colorless liquid | [7] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture | [8] |

Note: Due to its high reactivity with moisture, this precursor must be handled under an inert atmosphere (e.g., Nitrogen or Argon).[8]

Experimental Protocol: CVD of SiC Films

The following is a representative protocol for the deposition of SiC thin films using this compound in a horizontal hot-wall CVD reactor. This protocol is synthesized based on typical conditions for chlorinated silicon precursors and the known properties of this compound.

3.1. Equipment and Materials

-

CVD System: A hot-wall or cold-wall CVD reactor equipped with mass flow controllers (MFCs) for carrier and dilution gases, a low-pressure pumping system, and a substrate heater capable of reaching >1200°C.

-

Precursor Delivery: A stainless-steel bubbler containing liquid this compound, placed in a temperature-controlled bath.

-

Precursor: this compound (purity > 97%).

-

Carrier Gas: High-purity hydrogen (H₂) or argon (Ar). Hydrogen is often used as it can act as a reducing agent for chlorine.

-

Substrates: Silicon (100) wafers, graphite plates, or other suitable high-temperature substrates.

-

Substrate Cleaning: Standard substrate cleaning procedures (e.g., RCA clean for silicon) are required.

3.2. Deposition Procedure

-

Substrate Loading: Load the cleaned substrates into the CVD reactor.

-

System Purge: Purge the reactor with an inert gas (Ar) to remove residual air and moisture.

-

Pump Down: Evacuate the reactor to a base pressure of <10⁻³ Torr.

-

Heating: Heat the substrate to the desired deposition temperature (e.g., 800-1200°C) under a steady flow of H₂ or Ar.

-

Precursor Delivery:

-

Heat the this compound bubbler to a stable temperature (e.g., 60-80°C) to achieve sufficient vapor pressure.

-

Flow a controlled amount of carrier gas (H₂) through the bubbler to transport the precursor vapor to the reactor.

-

Use a dilution gas flow (H₂) to achieve the desired precursor partial pressure in the reactor.

-

-

Deposition: Maintain stable temperature, pressure, and gas flow rates for the desired deposition time (e.g., 30-120 minutes).

-

Termination: Stop the precursor flow by closing the bubbler outlet valve. Keep the substrate under H₂ flow while it cools down to below 400°C to prevent unwanted reactions and thermal shock.

-

Venting and Unloading: Vent the reactor to atmospheric pressure with an inert gas and unload the coated substrates.

Data Presentation: Expected Process Parameter Effects

The properties of the deposited SiC films are highly dependent on the CVD process parameters. The following tables summarize the expected trends based on general knowledge of SiC CVD.

Table 1: Influence of Deposition Parameters on SiC Film Properties

| Parameter | Range (Illustrative) | Expected Effect on Growth Rate | Expected Effect on Film Properties |

| Substrate Temperature | 800 - 1200 °C | Increases with temperature (kinetically limited regime), then may plateau (mass-transport limited regime). | Higher temperatures generally improve crystallinity and film density. May lead to carbon co-deposition at very high temperatures.[10][11] |

| Reactor Pressure | 10 - 200 Torr | Complex effect; may increase due to higher reactant concentration or decrease due to changes in gas-phase reactions. | Lower pressures can improve film uniformity.[3] |

| Precursor Flow Rate | 5 - 50 sccm (carrier gas) | Increases with precursor flow rate in the mass-transport limited regime. | Higher flows can lead to gas-phase nucleation and particle formation. |

| H₂/Precursor Ratio | 10 - 100 | May decrease growth rate due to etching effects of HCl byproduct. | High H₂ flow is crucial for removing chlorine from the growing film and improving film purity. |

Table 2: Representative Film Characteristics

| Property | Expected Value/Range | Characterization Technique |

| Crystal Structure | Polycrystalline 3C-SiC (β-SiC) | X-Ray Diffraction (XRD) |

| Composition (Si:C ratio) | 0.8 - 1.2 (near stoichiometric) | X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectroscopy (EDS) |

| Film Thickness | 0.1 - 5 µm | Ellipsometry, Scanning Electron Microscopy (SEM) - Cross-section |

| Hardness | 25 - 35 GPa | Nanoindentation |

| Refractive Index (@ 633nm) | 2.5 - 2.7 | Ellipsometry |

Diagrams and Pathways

5.1. Experimental Workflow

The logical flow of the CVD process is depicted below, from system preparation to the final film deposition.

Caption: CVD Experimental Workflow.

5.2. Proposed Decomposition Pathway

The thermal decomposition of this compound on a heated substrate surface is a complex process. A plausible, simplified reaction pathway is proposed below. The initial step is likely the cleavage of Si-Cl bonds, followed by surface reactions that lead to the formation of the SiC lattice and volatile byproducts.

Caption: Proposed Precursor Decomposition Pathway.

References

- 1. Bis(trichlorosilyl)methane | 4142-85-2 | Benchchem [benchchem.com]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. mdpi.com [mdpi.com]

- 4. What Are The Precursors For Sic Cvd? Achieve High-Quality Semiconductor Growth - Kintek Solution [kindle-tech.com]

- 5. Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bis(dichlorosilyl)methane | 18081-42-0 | Benchchem [benchchem.com]

- 7. Cas 4142-85-2,BIS(TRICHLOROSILYL)METHANE | lookchem [lookchem.com]

- 8. BIS(TRICHLOROSILYL)METHANE | [gelest.com]

- 9. 4142-85-2 CAS MSDS (BIS(TRICHLOROSILYL)METHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chapmanhall.com [chapmanhall.com]

Application Notes and Protocols for Chemical Vapor Deposition of Silicon Carbide Films using Dichlorobis(trichlorosilyl)methane

Disclaimer: Detailed experimental protocols for the Chemical Vapor Deposition (CVD) of silicon carbide (SiC) using dichlorobis(trichlorosilyl)methane as a single-source precursor are not extensively documented in publicly available literature. The following application notes and protocols are therefore a proposed methodology, developed based on established CVD processes for analogous chlorinated organosilane precursors, such as methyltrichlorosilane (MTS).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to serve as a starting point for the development of a specific deposition process.

Introduction

This compound (C(SiCl₃)₂Cl₂) is a halogenated organosilicon compound with a high silicon and chlorine content, making it a potential single-source precursor for the deposition of silicon carbide films via CVD. The presence of Si-C bonds within the molecule may offer advantages in achieving stoichiometric SiC films at potentially lower temperatures compared to separate silicon and carbon sources. This document outlines a proposed experimental setup, a detailed protocol, and safety considerations for the use of this compound in a laboratory-scale CVD process. The use of chlorinated precursors in SiC CVD is known to suppress gas-phase nucleation, which can enable higher growth rates and improved film quality.[2][4]

Precursor Properties

Proper handling and delivery of the precursor require an understanding of its physical and chemical properties.

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| CAS Number | 18157-09-0 | [5] |

| Molecular Formula | CCl₈Si₂ | [5] |

| Molecular Weight | 351.806 g/mol | [5] |